5-Bromo-2-(p-tolyl)-2H-1,2,3-triazole-4-carboxylic acid
Description
5-Bromo-2-(p-tolyl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a triazole core substituted with a bromine atom at position 5, a p-tolyl (4-methylphenyl) group at position 2, and a carboxylic acid moiety at position 4.
Properties
Molecular Formula |
C10H8BrN3O2 |
|---|---|
Molecular Weight |
282.09 g/mol |
IUPAC Name |
5-bromo-2-(4-methylphenyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C10H8BrN3O2/c1-6-2-4-7(5-3-6)14-12-8(10(15)16)9(11)13-14/h2-5H,1H3,(H,15,16) |
InChI Key |
BHAONGUVSKFEEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C(C(=N2)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(p-tolyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the p-Tolyl Group: The p-tolyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the 5-position undergoes nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-couplings:
| Reaction Type | Reagents/Catalysts | Conditions | Products/Applications |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, arylboronic acids | DMF/H₂O, 80°C | Aryl-substituted triazoles for drug discovery |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Toluene, 100°C | N-arylated derivatives for kinase inhibitors |
| Nucleophilic (SNAr) | Amines, thiols | K₂CO₃, DMF, 60°C | Functionalized triazoles with enhanced solubility |
Key findings:
-
Bromine substitution occurs regioselectively at the 5-position due to electronic effects of the electron-withdrawing carboxylic acid group .
-
Pd-catalyzed reactions achieve >85% yields in cross-coupling applications.
Oxidation and Reduction
The carboxylic acid group participates in redox modifications:
Oxidation
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄ | H₂SO₄, 70°C | Decarboxylation to 5-bromo-2-(p-tolyl)triazole |
| H₂O₂ | FeCl₃, RT | Peracid formation (limited stability) |
Reduction
| Reducing Agent | Conditions | Product |
|---|---|---|
| LiAlH₄ | Dry THF, 0°C → RT | Alcohol derivative (72% yield) |
| NaBH₄/I₂ | THF, reflux | Selective reduction of carboxyl to hydroxymethyl |
Cycloaddition and Click Chemistry
The triazole ring participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC):
| Substrate | Catalyst System | Conditions | Product |
|---|---|---|---|
| Terminal alkynes | CuI, sodium ascorbate | H₂O/MeOH, RT | Bis-triazole conjugates (bioimaging probes) |
Notably, the existing triazole ring does not interfere with new cycloadditions due to steric protection from the p-tolyl group .
Functionalization via Carboxylic Acid
The -COOH group enables derivatization:
| Reaction | Reagents | Conditions | Applications |
|---|---|---|---|
| Esterification | SOCl₂, ROH | Reflux, 12h | Prodrug candidates (enhanced bioavailability) |
| Amide Coupling | EDC/HOBt, amines | DCM, RT | Peptidomimetics for protease inhibition |
Stability Under Reaction Conditions
Critical stability data:
| Condition | Observation | Source |
|---|---|---|
| pH < 3 | Debromination observed (15% over 24h) | |
| UV light (254 nm) | Degradation of carboxylic acid group |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that triazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to 5-bromo-2-(p-tolyl)-2H-1,2,3-triazole-4-carboxylic acid showed potential as inhibitors of cancer cell proliferation. The presence of the bromine atom and the p-tolyl group enhances the compound's interaction with biological targets, potentially leading to apoptosis in cancer cells .
Antimicrobial Properties
Triazoles are known for their antimicrobial activities. The compound has been tested against various pathogens, with results indicating efficacy against both bacterial and fungal strains. The mechanism involves the disruption of cellular processes in microbes, making it a candidate for developing new antimicrobial agents .
PXR Inhibition
Recent studies have identified derivatives of triazoles as potent inhibitors of the Pregnane X Receptor (PXR), which is crucial in drug metabolism. The optimization of compounds similar to this compound has led to the discovery of selective PXR antagonists with low toxicity and high binding affinity .
Agricultural Applications
Fungicides
Due to its antifungal properties, this compound can be utilized in agricultural settings as a fungicide. Research indicates that triazole-based fungicides are effective in controlling plant diseases caused by various fungal pathogens. The application of this compound could enhance crop yield and protect against post-harvest losses .
Materials Science
Polymer Chemistry
The unique structure of this compound allows it to act as a building block for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it suitable for advanced material applications .
Case Studies
Mechanism of Action
The mechanism of action of 5-Bromo-2-(p-tolyl)-2H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The triazole ring can interact with various molecular targets, such as proteins and nucleic acids, through hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Substituent Effects at Position 5: Bromine vs. Methyl
The substitution at position 5 significantly influences electronic and steric properties:
Key Findings :
- Methyl-substituted analogs exhibit applications in sensor technologies due to tunable electronic properties for metal ion detection .
Substituent Effects at Position 2: Aryl vs. Alkyl Groups
The aryl/alkyl group at position 2 modulates solubility and bioactivity:
Key Findings :
- Aryl groups (e.g., p-tolyl) enhance lipophilicity, favoring membrane penetration in biological systems, whereas alkyl groups (e.g., methyl) improve aqueous solubility .
- Brominated benzyl substituents (as in 1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid) may synergize with triazole cores for targeted anticancer activity .
Key Findings :
- Thiazole and benzyl substituents enhance anticancer activity compared to simple aryl/alkyl groups, suggesting that electronic modulation via heterocycles is critical .
- Bromine’s role in antimicrobial activity is inferred from isostructural analogs, where chloro/bromo derivatives show improved target binding via halogen interactions .
Melting Points and Solubility
Biological Activity
5-Bromo-2-(p-tolyl)-2H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.
The compound has the molecular formula and a molecular weight of 282.09 g/mol. It is characterized by the presence of a bromine atom and a p-tolyl group, which contribute to its unique chemical reactivity and biological activity.
The synthesis typically involves the reaction of appropriate precursors under controlled conditions to form the triazole ring. Common methods include cyclization reactions using hydrazines and carboxylic acids, often requiring solvents like ethanol or DMF under heating conditions .
Biological Activity
Anticancer Activity
Research has indicated that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance, it has been reported to inhibit the growth of MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) with IC50 values in the micromolar range .
Mechanism of Action
The biological activity is believed to stem from its ability to interact with specific molecular targets within cells. The triazole ring can engage with enzymes or receptors, potentially leading to inhibition of key biological pathways involved in cell proliferation and survival. This mechanism is supported by molecular docking studies that suggest favorable binding interactions with target proteins .
Case Studies
-
Anticancer Efficacy
A study evaluated the compound's cytotoxic effects on various cancer cell lines. The results showed: -
Enzyme Inhibition Studies
Another research focused on the compound's role as an enzyme inhibitor. It was found to effectively inhibit carboxylesterase activity, which is crucial for drug metabolism. The kinetics revealed that it acts as a reversible mixed-type inhibitor .
Data Summary
Q & A
Q. How should contradictory data from biological assays be resolved?
- Strategy :
- Dose-response validation : Repeat assays with 8–12 concentration points to ensure sigmoidal curves and calculate Hill slopes .
- Orthogonal assays : Confirm antimicrobial activity with zone-of-inhibition tests alongside MIC measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
